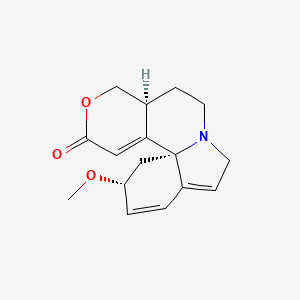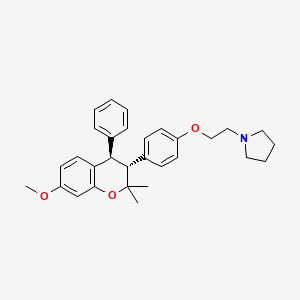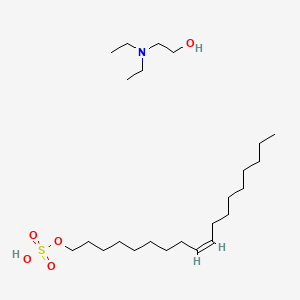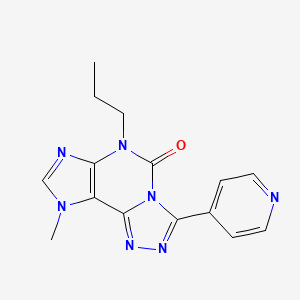
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-: is a heterocyclic compound that belongs to the triazolopurine family. This compound is notable for its complex structure, which includes a triazole ring fused to a purine system. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Purine: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process typically involves:
Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.
Scale-Up: Transition to continuous flow systems for large-scale production, ensuring consistent quality and higher throughput.
Purification: Use of chromatographic techniques and recrystallization to achieve high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Reduced forms with altered functional groups.
Substituted Products: Compounds with new functional groups replacing the original substituents.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing new biochemical assays.
Medicine
In medicinal chemistry, 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Their ability to interact with specific biological targets makes them promising leads for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazine: Another triazole-fused heterocycle with significant biological activities.
1,2,4-Triazolo(3,4-d)pyrimidine: Known for its antiviral and anticancer properties.
1,2,4-Triazolo(4,3-a)quinazoline: Studied for its potential as an anticancer agent.
Uniqueness
5H-1,2,4-Triazolo(3,4-i)purin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
135445-74-8 |
|---|---|
分子式 |
C15H15N7O |
分子量 |
309.33 g/mol |
IUPAC 名称 |
9-methyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H15N7O/c1-3-8-21-13-11(20(2)9-17-13)14-19-18-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
IXRRMTOSOQHNTG-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




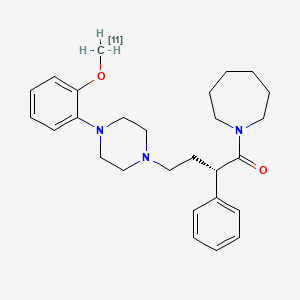
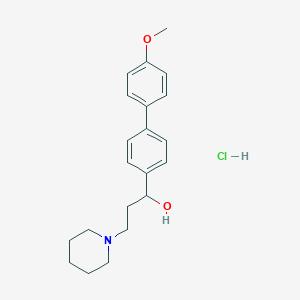
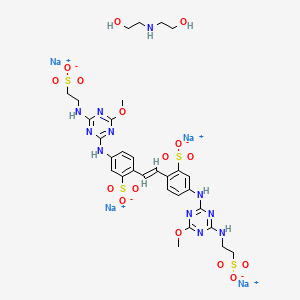
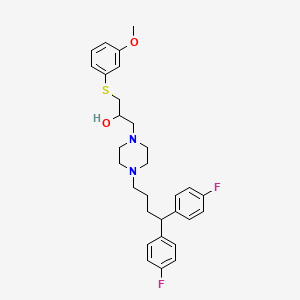

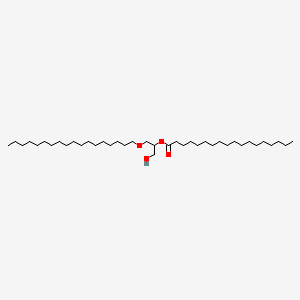
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
